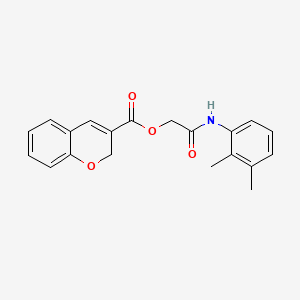
4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde is an organic compound that features an imidazole ring substituted with a methoxybenzaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde typically involves the condensation of 1-methylimidazole with 4-chloromethylbenzaldehyde. The reaction is carried out under basic conditions, often using potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the chloromethyl group, forming the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, where electrophiles attack the nitrogen or carbon atoms of the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzoic acid.
Reduction: 4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-((1H-Imidazol-1-yl)methyl)benzaldehyde
- 4-((1H-Imidazol-1-yl)methoxy)benzaldehyde
- 4-((1-Methyl-1H-imidazol-1-yl)methyl)benzaldehyde
Uniqueness
4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to differences in biological activity and chemical behavior compared to its analogs .
Propiedades
Número CAS |
646071-63-8 |
|---|---|
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
4-[(3-methylimidazol-4-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C12H12N2O2/c1-14-9-13-6-11(14)8-16-12-4-2-10(7-15)3-5-12/h2-7,9H,8H2,1H3 |
Clave InChI |
JPBMASNDMRNAAS-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC=C1COC2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



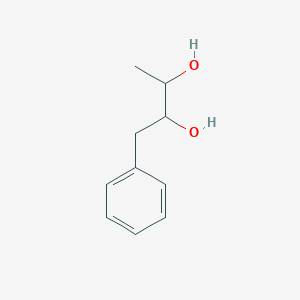
![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)
![2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol](/img/structure/B12936617.png)
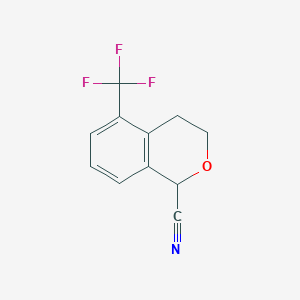
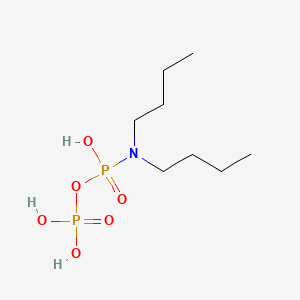
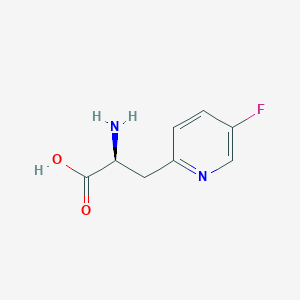

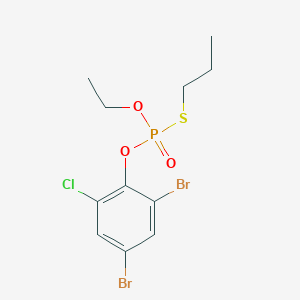
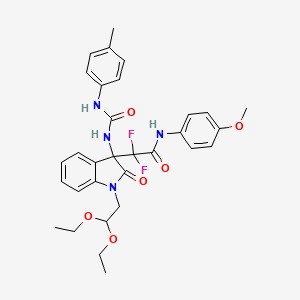
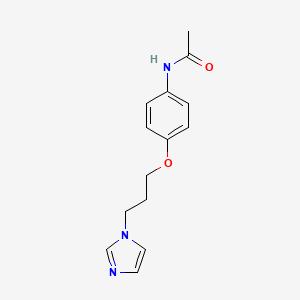
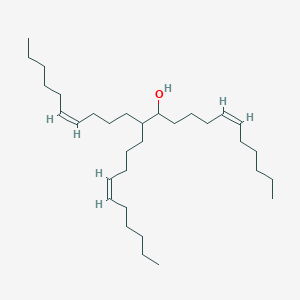
![Methyl 7-bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B12936663.png)
